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Executive Summary

Distearoyl Phosphatidylglycerol (DSPG) is a synthetic, anionic phospholipid integral to the
advancement of lipid-based drug delivery systems, particularly liposomes and lipid
nanoparticles (LNPs). Its unique molecular structure, characterized by two saturated stearic
acid tails and a negatively charged phosphoglycerol headgroup, imparts critical
physicochemical properties such as high phase transition temperature and membrane stability.
These attributes make DSPG an excipient of choice for formulating stable, long-circulating
nanocarriers. This guide provides a comprehensive overview of DSPG's chemical structure,
physicochemical properties, its role in drug delivery, detailed experimental protocols for
formulation and characterization, and its interactions with biological systems.

Chemical Structure and Identifiers

DSPG is a phosphatidylglycerol where the acyl groups at the sn-1 and sn-2 positions of the
glycerol backbone are both stearoyl groups.[1] The stereochemistry is typically specified as
1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol). The presence of the phosphoglycerol
headgroup confers a net negative charge under physiological pH conditions.[2]

The structure consists of:

» Aglycerol backbone.
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e Two stearic acid (C18:0) acyl chains ester-linked to the sn-1 and sn-2 positions. These long,
saturated chains allow for dense packing, contributing to a high phase transition temperature
and low membrane permeability.

o A phosphoglycerol headgroup attached to the sn-3 position, providing an anionic surface
charge.

// Relationships Headgroup -> Charge [color="#EA4335", arrowhead=normal]; Charge ->
Interactions [color="#34A853", arrowhead=normal]; Tails -> Tm [color="#EA4335",
arrowhead=normal]; Tm -> Stability [color="#34A853", arrowhead=normal]; } dot Caption:
Relationship between DSPG's structure and its key properties.

Physicochemical Properties

The properties of DSPG are critical to its function in pharmaceutical formulations. Its high
phase transition temperature (Tm) ensures the creation of rigid, stable liposomal membranes at
physiological temperatures, reducing premature drug leakage. The anionic nature influences
biodistribution and cellular interaction.

Table 1: Chemical Identifiers and Physicochemical Properties of DSPG
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Property Value Reference(s)
[3-[2,3-
dihydroxypropoxy(hydroxy)pho

IUPAC Name sphoryl]oxy-2- [1]
octadecanoyloxypropyl]
octadecanoate
DSPG, 18:0 PG, 1,2-

Synonyms Distearoyl-sn-glycero-3- [1][3]
phosphoglycerol
C42H83010P (Acid form),

Molecular Formula ) [11[4115]
C42H82NaO10P (Sodium salt)

] ~779.1 g/mol (Acid form),

Molecular Weight _ [1][4][6]
~801.1 g/mol (Sodium salt)
200880-42-8 (sn-glycerol,

CAS Number sodium salt), 4537-78-4 (DL- [1][2]
glycerol)

Charge Anionic at physiological pH [21[7]

Phase Transition (Tm) ~55°C [8]

N ) Extremely low; strongly favors
Critical Micelle Conc. N/A

bilayer formation over micelles.

Appearance

White to off-white solid/powder

[6]

Solubility

Soluble in chloroform/methanol
mixtures; insoluble in water

and acetone.

[4]

Applications in Drug Development

DSPG is a key component in advanced drug delivery systems, valued for its ability to confer a

negative surface charge and enhance membrane stability.
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e Anionic Liposomes: The primary application of DSPG is in the formation of anionic
liposomes. The negative charge can reduce rapid clearance by the mononuclear phagocyte
system (MPS) compared to highly cationic particles, although it can still lead to protein
binding. This charge is also crucial for directing nanopatrticles; for instance, anionic LNPs
have been shown to preferentially target the hepatic reticuloendothelial system.[9]

o Enhanced Stability: The long, saturated C18:0 acyl chains of DSPG result in a high Tm of
approximately 55°C.[8] When formulated with other lipids like DSPC (Tm ~55°C) and
cholesterol, it creates a rigid and stable lipid bilayer at body temperature (37°C).[10][11] This
high stability minimizes drug leakage during circulation, a critical factor for potent APIs.[3][10]

e Immunomodulation: DSPG-containing liposomes have shown significant potential in
immunotherapy. They can be used to encapsulate antigens and induce antigen-specific
regulatory T-cells (Tregs).[4][12] This approach has been successfully demonstrated in
preclinical models to vaccinate against atherosclerosis by reducing plaque formation and
inflammation.[4][12]

e Gene Delivery: While cationic lipids are more common for nucleic acid delivery due to
electrostatic complexation with negatively charged RNA/DNA, anionic liposomes are being
explored as a less toxic alternative.[7] Divalent cations can be used as "bridges" to facilitate
the assembly of anionic liposome-DNA complexes.[1]

Biological Interactions of DSPG-Containing
Liposomes

When introduced into the bloodstream, the fate of a DSPG-liposome is heavily influenced by its
interaction with blood components. The anionic surface rapidly acquires a "protein corona,” a
layer of adsorbed proteins. This corona, rather than the naked lipid surface, dictates the
biological identity of the nanoparticle.

A key pathway for the uptake of DSPG-liposomes by Antigen-Presenting Cells (APCs), such as
macrophages and dendritic cells, has been elucidated.[4][12]

o Protein Corona Formation: In the circulation, blood proteins adsorb to the liposome surface.
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e Clq Binding: The complement component C1q specifically binds to the anionic DSPG-
liposome surface.

e Scavenger Receptor Recognition: The liposome-C1q complex is then recognized and bound
by scavenger receptors (SRs) on the surface of APCs.

o Cellular Uptake: This recognition event triggers the internalization (endocytosis) of the
liposome by the APC.

e Antigen Processing & Presentation: Once inside the cell, the liposome is processed, and its
cargo (e.g., a peptide antigen) is released to be presented by the APC, initiating a
downstream immune response, such as the activation of regulatory T-cells.

// Nodes Lipo [label="DSPG Liposome\n(Anionic Surface)", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Blood [label="Bloodstream", shape=cylinder, fillcolor="#F1F3F4",
fontcolor="#202124"]; Corona [label="Protein Corona\nFormation", shape=ellipse,
fillcolor="#FBBCO05", fontcolor="#202124"]; C1q [label="C1q Complement\nProtein Binding",
shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; APC [label="Antigen Presenting Cell
(APC)", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5, height=1.5]; SR
[label="Scavenger\nReceptor (SR)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124",
style="filled,dashed"]; Uptake [label="Endocytosis/\nUptake", shape=invhouse,
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Processing [label="Antigen Processing\n&
Presentation”, shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Lipo -> Blood [label="Injection"]; Blood -> Corona [label="Plasma Proteins"]; Corona -
> C1q; C1q -> SR [label="Binding"]; SR -> Uptake [label="Triggers"]; Uptake -> Processing;

// Positioning SR on the edge of APC {rank=same; SR; APC} SR -> APC [style=invis]; } dot
Caption: Uptake of DSPG liposomes by Antigen-Presenting Cells.

Experimental Protocols
Protocol: Liposome Formulation by Thin-Film Hydration
and Extrusion

This method is a standard and widely used technique for preparing unilamellar liposomes of a
defined size.[13][14]
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Methodology:

o Lipid Preparation: Dissolve DSPG and other lipids (e.g., DSPC, Cholesterol) in a suitable
organic solvent (e.g., a 9:1 chloroform:methanol mixture) in a round-bottom flask. Ensure the
lipids are completely dissolved to form a clear solution.[8]

e Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced
pressure. Rotate the flask to ensure a thin, even lipid film forms on the inner surface. The
temperature should be maintained above the Tm of the lipid with the highest transition
temperature (for DSPG, >55°C).

o Vacuum Drying: Place the flask under high vacuum for a minimum of 2 hours (or overnight)
to remove any residual organic solvent. This step is critical for formulation stability and
safety.[8]

o Hydration: Hydrate the dry lipid film with an aqueous buffer (e.g., phosphate-buffered saline,
PBS) containing the hydrophilic drug, if applicable. The hydration buffer should be pre-
heated to a temperature above the lipid Tm (>55°C). Agitate the flask by vortexing or swirling
to suspend the lipids, forming multilamellar vesicles (MLVS).[8]

o Extrusion (Sizing): To produce unilamellar vesicles with a uniform size distribution, the MLV
suspension is repeatedly passed through polycarbonate membranes with a defined pore size
(e.g., 100 nm) using a heated extruder apparatus.[14][15] The extrusion should also be
performed above the lipid Tm. Typically, 11-21 passes are sufficient to achieve a narrow size
distribution.

 Purification: Remove any unencapsulated drug or free lipids via size exclusion
chromatography or dialysis.

« Sterilization: For in vivo use, sterilize the final liposome preparation by filtration through a
0.22 um filter.

// Nodes Start [label="Start", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve
[label="1. Dissolve Lipids\nin Organic Solvent", fillcolor="#FFFFFF", fontcolor="#202124"];
Evaporate [label="2. Form Thin Film\n(Rotary Evaporation)", fillcolor="#FFFFFF",
fontcolor="#202124"]; Dry [label="3. Dry Film\n(High Vacuum)", fillcolor="#FFFFFF",
fontcolor="#202124"]; Hydrate [label="4. Hydrate with\nAqueous Buffer (>Tm)",
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fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extrude [label="5. Extrude Through\nMembrane
(>Tm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="6. Purify\n(e.g.,
Chromatography)”, fillcolor="#FBBCO05", fontcolor="#202124"]; Characterize [label="7.
Characterize", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=circle,
fillcolor="#F1F3F4", fontcolor="#202124"];

/l Edges Start -> Dissolve; Dissolve -> Evaporate; Evaporate -> Dry; Dry -> Hydrate; Hydrate ->
Extrude [label="Forms MLVs"]; Extrude -> Purify [label="Forms LUVs"]; Purify -> Characterize;
Characterize -> End; } dot Caption: Workflow for liposome preparation via thin-film hydration.

Protocol: Liposome Characterization

Characterization is essential to ensure the formulation meets the required specifications for
size, charge, and stability.

Table 2: Key Characterization Techniques and Methodologies
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Parameter Technique

Methodology Reference(s)

Dynamic Light
Scattering (DLS)

Particle Size & PDI

Dilute the liposome
suspension in the
original buffer to an
appropriate
concentration to avoid
multiple scattering
effects.[16] Measure
the time-dependent
fluctuations in
scattered light [51[17][18]
intensity caused by

the Brownian motion

of the liposomes. The
hydrodynamic

diameter and

Polydispersity Index

(PDI) are calculated

from these

fluctuations.

Surface Charge Zeta Potential

Analysis

Dilute the sample in [5117][19]
an appropriate low-
ionic-strength buffer
(e.g., 10 mM NaCl).
An electric field is
applied across the
sample, causing the
charged liposomes to
move. The velocity of
this movement
(electrophoretic
mobility) is measured
via laser Doppler
velocimetry and used
to calculate the zeta

potential, which
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reflects surface
charge. A value below
-30 mV generally
indicates good

colloidal stability.

Encapsulation Chromatography /

Efficiency Spectroscopy

Separate the
liposomes from the
unencapsulated drug
using size exclusion
chromatography or
ultracentrifugation.[15]
Disrupt the purified
liposomes with a
suitable solvent or
detergent. Quantify 3125]
the amount of
encapsulated drug
using a suitable
analytical method
(e.g., HPLC, UV-Vis
Spectroscopy) and
compare it to the initial

amount of drug used.

Transmission Electron
Microscopy (TEM) /
Cryo-TEM

Morphology

Apply a drop of the [5]
liposome suspension
to a TEM grid and
visualize. For
improved structural
preservation, Cryo-
TEM is preferred,
where the sample is
flash-frozen to
observe the liposomes
in their hydrated state.
This confirms the

spherical shape and
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lamellarity of the

vesicles.

Conclusion

Distearoyl Phosphatidylglycerol is a cornerstone phospholipid for the development of
advanced, negatively charged liposomal drug delivery systems. Its well-defined chemical
structure, characterized by saturated acyl chains and an anionic headgroup, translates directly
into desirable pharmaceutical properties: high stability, controlled drug release, and unique
biological interaction profiles. The ability of DSPG-liposomes to engage with the immune
system, particularly in promoting tolerogenic responses, opens new avenues for therapeutic
vaccines and immunomodulatory treatments. The robust and scalable formulation protocols
available make DSPG a reliable and versatile tool for researchers and drug developers aiming
to create the next generation of nanomedicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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